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molecular formula C7H7F B1218778 2-Fluorotoluene CAS No. 95-52-3

2-Fluorotoluene

Cat. No. B1218778
M. Wt: 110.13 g/mol
InChI Key: MMZYCBHLNZVROM-UHFFFAOYSA-N
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Patent
US06297405B1

Procedure details

229.30 g of aluminum chloride (mol. wt. 133.34; 1,719.7 mmol), 110.0 g (4-Methylanisole (mol. Wt. 122.17; 900.4 mmol), and about 500 g of 2-fluorotoluene (mol. Wt. 110.13; 4,540.1 mmol) were charged to a 2 liter Parr®-brand 4522 stainless steel reaction vessel. To this mixture was added 5 drops of concentrated HCl. The vessel was sealed, heated to 30° C., and purged three times with carbon monoxide with the pressure of the vessel increased to 100 psi for each purging. After the third purge, the vessel was vented and a final introduction of CO was made at a pressure of about 550 psi, the pressure at which the reaction was maintained for the total reaction time of about 66 hours (the reaction temperature was maintained at 30° C. for the duration as well). Once the reaction was complete, the resultant mixture (exhibiting a greenish-brown color) was poured into about 500 mL of ice water (which turned the solution a yellow color), to which was added 500 mL of cyclohexane. The top, organic layer was removed and washed three times with water using a separatory funnel and dried over magnesium sulfate. The residual organic phase was then distilled under vacuum to remove excess cyclohexane, 2-fluorotoluene, and left about 98.01 g of 4-fluoro-3-methylbenzaldehyde product (mol. Wt. 138.14; 709.5 mmol; yield of approximately 86.7%). The 4-fluoro-3-methylbenzaldehyde product may then be easily separated from any residual 4-methylanisole by conversion into its corresponding bisulfite adduct, filtration, and decomposition of the bisulfite adduct under acidic or basic conditions.
Quantity
229.3 g
Type
reactant
Reaction Step One
Quantity
900.4 mmol
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Parr®-brand 4522
Quantity
2 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].CC1C=C[C:9]([O:12]C)=CC=1.[F:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[CH3:21]>Cl>[F:14][C:15]1[CH:20]=[CH:19][C:18]([CH:9]=[O:12])=[CH:17][C:16]=1[CH3:21] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
229.3 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
900.4 mmol
Type
reactant
Smiles
CC1=CC=C(C=C1)OC
Name
Quantity
500 g
Type
reactant
Smiles
FC1=C(C=CC=C1)C
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Parr®-brand 4522
Quantity
2 L
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vessel was sealed
CUSTOM
Type
CUSTOM
Details
purged three times with carbon monoxide with the pressure of the vessel
TEMPERATURE
Type
TEMPERATURE
Details
increased to 100 psi for each purging
CUSTOM
Type
CUSTOM
Details
After the third purge
TEMPERATURE
Type
TEMPERATURE
Details
the pressure at which the reaction was maintained for the total reaction time of about 66 hours (the reaction temperature
Duration
66 h
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 30° C. for the duration as well)
ADDITION
Type
ADDITION
Details
was poured into about 500 mL of ice water (which
ADDITION
Type
ADDITION
Details
was added 500 mL of cyclohexane
CUSTOM
Type
CUSTOM
Details
The top, organic layer was removed
WASH
Type
WASH
Details
washed three times with water using a separatory funnel
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The residual organic phase was then distilled under vacuum
CUSTOM
Type
CUSTOM
Details
to remove excess cyclohexane, 2-fluorotoluene

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C=O)C=C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 709.5 mmol
AMOUNT: MASS 98.01 g
YIELD: PERCENTYIELD 86.7%
YIELD: CALCULATEDPERCENTYIELD 131.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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